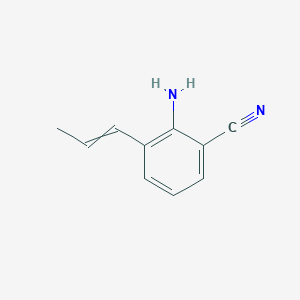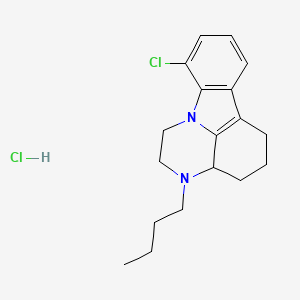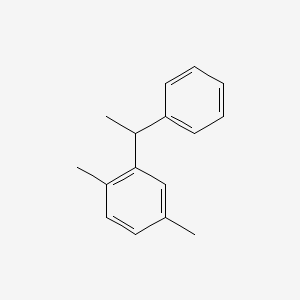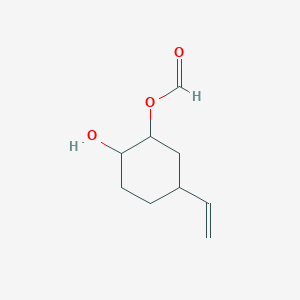
Strontium propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Strontium propionate is a chemical compound composed of strontium, a soft, silvery alkaline earth metal, and propionic acid, a naturally occurring carboxylic acid. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique properties make it a subject of interest for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Strontium propionate can be synthesized through the reaction of strontium hydroxide or strontium carbonate with propionic acid. The reaction typically occurs in an aqueous medium and involves the following steps:
- Dissolution of strontium hydroxide or strontium carbonate in water.
- Addition of propionic acid to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Filtration and drying of the resulting this compound crystals.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade strontium hydroxide or strontium carbonate and propionic acid. The reaction conditions are optimized to ensure high yield and purity of the final product. The resulting this compound is then purified through recrystallization and drying processes.
Análisis De Reacciones Químicas
Types of Reactions: Strontium propionate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form strontium carbonate and carbon dioxide.
Reduction: The compound can be reduced under specific conditions to yield strontium metal and propionic acid.
Substitution: this compound can participate in substitution reactions, where the propionate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reaction typically occurs at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used. The reaction conditions vary depending on the reducing agent.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions. The reaction conditions depend on the specific reagent and desired product.
Major Products Formed:
Oxidation: Strontium carbonate and carbon dioxide.
Reduction: Strontium metal and propionic acid.
Substitution: Various substituted strontium compounds, depending on the reagent used.
Aplicaciones Científicas De Investigación
Strontium propionate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other strontium compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in bone health and development due to the biological similarity of strontium to calcium.
Medicine: Explored for its potential use in treating osteoporosis and other bone-related disorders.
Industry: Utilized in the production of specialty chemicals and materials, including strontium-based catalysts and additives.
Mecanismo De Acción
The mechanism of action of strontium propionate involves its interaction with biological systems, particularly bone tissue. Strontium ions can replace calcium ions in the bone matrix, promoting bone formation and reducing bone resorption. This dual action mechanism makes this compound a potential therapeutic agent for bone-related disorders. The molecular targets and pathways involved include the activation of osteoblasts (bone-forming cells) and inhibition of osteoclasts (bone-resorbing cells).
Comparación Con Compuestos Similares
Strontium propionate can be compared with other strontium compounds, such as:
Strontium carbonate: Used in pyrotechnics and as a precursor for other strontium compounds.
Strontium ranelate: Used in the treatment of osteoporosis due to its dual action on bone formation and resorption.
Strontium chloride: Used in dental care products for its desensitizing properties.
Uniqueness: this compound’s unique combination of strontium and propionic acid provides distinct properties that make it suitable for specific applications in scientific research and industry. Its potential role in bone health and development sets it apart from other strontium compounds.
Propiedades
Fórmula molecular |
C6H10O4Sr |
|---|---|
Peso molecular |
233.76 g/mol |
Nombre IUPAC |
strontium;propanoate |
InChI |
InChI=1S/2C3H6O2.Sr/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2 |
Clave InChI |
JVQBUNGVDHSAEJ-UHFFFAOYSA-L |
SMILES canónico |
CCC(=O)[O-].CCC(=O)[O-].[Sr+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B13805453.png)


![barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B13805471.png)



![2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B13805503.png)
![Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid](/img/structure/B13805506.png)
